Ethyl 3-amino-4-(methylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(methylamino)benzoate is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a hydrophilic polymer, which can also be used as a derivative of 4-aminobenzoate .
Synthesis Analysis
A new heterocyclic compound ethyl 3- (3-amino-4- (methylamino)-N- (pyridin-2-yl)benzamido)propanoate was designed using 4- (methylamino)-3-nitrobenzoic acid as a starting material. It was successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The empirical formula of Ethyl 3-amino-4-(methylamino)benzoate is C10H14N2O2. Its molecular weight is 194.23 .Physical And Chemical Properties Analysis
Ethyl 3-amino-4-(methylamino)benzoate is a solid substance . Its melting point ranges from 81 to 85 degrees Celsius .Scientific Research Applications
Synthesis Technology and Stability
- Ethyl 3-amino-4-(methylamino)benzoate can be synthesized using a hydrazine hydrate reduction method. This process is noted for its simplicity, high yield, and suitability for industrial production (Qiao-yun, 2012).
Structural and Molecular Studies
- Research on substituted 4-pyrazolylbenzoates, which includes molecules similar to ethyl 3-amino-4-(methylamino)benzoate, reveals complex hydrogen-bonded supramolecular structures. These studies are important for understanding the chemical properties and potential applications of these compounds (Portilla et al., 2007).
Anti-Cancer Properties
- A derivative of ethyl 3-amino-4-(methylamino)benzoate has been examined for its anti-gastric cancer activity. This highlights its potential use in developing treatments for specific types of cancer (Liu et al., 2019).
Optical and Nonlinear Properties
- Schiff base compounds derived from ethyl 4-amino benzoate (a related compound) have been studied for their optical nonlinear properties. These properties are significant for applications in optical limiting and laser technologies (Abdullmajed et al., 2021).
Antibacterial and Antifungal Activities
- Certain quinazoline derivatives, synthesized using compounds related to ethyl 3-amino-4-(methylamino)benzoate, have been explored for their antibacterial and antifungal properties. This suggests potential applications in antimicrobial drug development (Desai et al., 2007).
Drug Synthesis
- Ethyl 3-amino-4-(methylamino)benzoate derivatives have been used in the synthesis of drugs like Dabigatran Etexilate and Nilotinib, showcasing its role in pharmaceutical manufacturing (Cong-zhan, 2009), (Huansheng, 2013).
Platinum(II) Complexes in Cancer Therapy
- Fluorescent platinum(II) complexes involving derivatives of ethyl 3-amino-4-(methylamino)benzoate have been developed for potential use in cancer therapy, highlighting its role in novel cancer treatment approaches (Walther et al., 2018).
Safety And Hazards
Ethyl 3-amino-4-(methylamino)benzoate is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 3-amino-4-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJHHBPBCFRECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384958 | |
Record name | ethyl 3-amino-4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(methylamino)benzoate | |
CAS RN |
66315-23-9 | |
Record name | ethyl 3-amino-4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-4-(methylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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